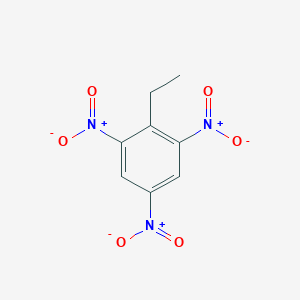

2-Ethyl-1,3,5-trinitrobenzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

13985-60-9 |

|---|---|

Molecular Formula |

C8H7N3O6 |

Molecular Weight |

241.16 g/mol |

IUPAC Name |

2-ethyl-1,3,5-trinitrobenzene |

InChI |

InChI=1S/C8H7N3O6/c1-2-6-7(10(14)15)3-5(9(12)13)4-8(6)11(16)17/h3-4H,2H2,1H3 |

InChI Key |

VDKWJWFQFPWXFC-UHFFFAOYSA-N |

SMILES |

CCC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

CCC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Other CAS No. |

13985-60-9 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations

Historical Context of Aromatic Nitration Relevant to 2-Ethyl-1,3,5-trinitrobenzene

The synthesis of highly nitrated aromatic compounds such as this compound is fundamentally rooted in the historical development of electrophilic aromatic nitration. The journey began in 1834 when Mitscherlich first prepared nitrobenzene (B124822) by treating benzene (B151609) with fuming nitric acid. A pivotal advancement occurred in 1845 when Hofmann and Muspratt reported the use of a mixture of nitric and sulfuric acids, the combination now famously known as "mixed acid". This method proved to be far more effective for nitrating aromatic compounds.

The mechanistic understanding of this crucial reaction evolved over time. Early in the 20th century, Christopher Ingold's extensive studies laid the groundwork for our current comprehension. He was the first to propose that the reactive electrophile in the mixed-acid system is the nitronium ion (NO₂⁺). This ion is generated through the protonation of nitric acid by the stronger sulfuric acid, followed by the loss of a water molecule. The nitronium ion is the key species that attacks the electron-rich aromatic ring in an electrophilic aromatic substitution (EAS) reaction. masterorganicchemistry.com This classical Ingold-Hughes mechanism, involving the formation of a carbocation intermediate known as a σ-complex or Wheland intermediate, remains the foundational model for explaining the nitration of aromatic compounds, including alkylbenzenes like ethylbenzene (B125841).

Electrophilic Aromatic Nitration Strategies for Alkylbenzenes

The introduction of nitro groups onto an alkyl-substituted benzene ring is governed by the principles of electrophilic aromatic substitution, where the nature of the alkyl group significantly directs the reaction's outcome.

Achieving a 1,3,5-trinitro substitution pattern on an ethylbenzene framework is a synthetic challenge dictated by regioselectivity and steric effects. The ethyl group, like other alkyl groups, is an activating substituent and an ortho, para-director. This means it activates the benzene ring toward electrophilic attack and directs incoming electrophiles (the nitronium ion) to the positions ortho (2- and 6-) and para (4-) to itself.

The initial nitration of ethylbenzene predominantly yields a mixture of 2-nitroethylbenzene and 4-nitroethylbenzene. A second nitration step, now on a ring that is deactivated by the first nitro group but still directed by the ortho, para-directing ethyl group, leads primarily to 2,4-dinitroethylbenzene and 2,6-dinitroethylbenzene.

The introduction of the third nitro group to form a 1,3,5-substituted product (or more accurately, a 2,4,6-substituted product relative to the ethyl group) is the most challenging step. This requires forcing conditions, as the ring is now strongly deactivated by two electron-withdrawing nitro groups. Furthermore, introducing a nitro group at the 6-position of 2,4-dinitroethylbenzene is sterically hindered by the adjacent ethyl group and the nitro group at the 2-position. This steric hindrance—the spatial crowding around a reaction site—can significantly impede the approach of the electrophile, making the formation of the 2,4,6-trinitro isomer difficult compared to its toluene (B28343) analogue, 2,4,6-trinitrotoluene (B92697) (TNT). researchgate.net The larger size of the ethyl group compared to the methyl group exacerbates this steric clash.

Alkyl groups influence the nitration of benzene rings through a combination of electronic and steric effects.

Electronic Effects: Alkyl groups are electron-donating through an inductive effect, pushing electron density into the aromatic ring. quora.com This increases the ring's nucleophilicity, making it more reactive towards the electrophilic nitronium ion compared to unsubstituted benzene. quora.com This activation stabilizes the intermediate carbocation (Wheland intermediate), lowering the activation energy for the reaction. Because the positive charge in the intermediate is delocalized to the ortho and para positions, the stabilizing effect of the alkyl group is most pronounced for attacks at these sites, leading to the observed ortho, para-directivity. quora.com

Steric Effects: While electronically favoring the ortho position, the physical size of the alkyl group can hinder the approach of the nitrating agent. researchgate.net This effect, known as steric hindrance, becomes more pronounced as the size of the alkyl substituent increases. For a small methyl group (in toluene), the electronic directing effect leads to a significant amount of the ortho-nitrated product. However, for a bulky tert-butyl group, the ortho positions are heavily shielded, and the reaction overwhelmingly yields the para-substituted product. researchgate.net The ethyl group represents an intermediate case between methyl and tert-butyl.

| Alkylbenzene | Alkyl Substituent | % Ortho Isomer | % Meta Isomer | % Para Isomer | Relative Reactivity (vs. Benzene=1) |

|---|---|---|---|---|---|

| Toluene | -CH₃ | 58.5 | 4.5 | 37.0 | 25 |

| Ethylbenzene | -CH₂CH₃ | 45.0 | 5.0 | 50.0 | 24 |

| Isopropylbenzene | -CH(CH₃)₂ | 30.0 | 7.0 | 63.0 | 22 |

| tert-Butylbenzene | -C(CH₃)₃ | 16.0 | 8.0 | 75.0 | 16 |

Data compiled from various sources on electrophilic aromatic substitution. researchgate.net Ratios can vary slightly with reaction conditions.

This table clearly illustrates that as the steric bulk of the alkyl group increases, the proportion of the ortho isomer decreases while the proportion of the para isomer increases.

Novel and Green Synthetic Approaches for Highly Nitrated Aromatics

Traditional nitration using mixed nitric and sulfuric acids is effective but generates large quantities of corrosive and environmentally hazardous acid waste. tandfonline.com This has spurred research into novel and greener synthetic alternatives.

Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, offers a solvent-free alternative to traditional methods. tandfonline.com Aromatic nitration has been successfully achieved using these techniques.

One reported method involves the ball milling of an aromatic compound with bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) and magnesium sulfate (B86663) (MgSO₄). researchgate.net This system serves as an efficient and green reagent for the nitration of aromatics with weak activating groups. researchgate.net Another approach utilizes a recyclable, saccharin-derived organic nitrating reagent in conjunction with a Lewis acid catalyst under liquid-assisted grinding (LAG) conditions. nih.gov This method has been shown to efficiently nitrate a variety of aromatic compounds, including those with alkyl substituents, with reduced solvent usage and enhanced sustainability. nih.gov Studies on the mechanochemical nitration of toluene using sodium nitrate and a molybdenum trioxide catalyst have also shown promise, achieving high yields of mononitrotoluene. tandfonline.com

The replacement of liquid sulfuric acid with a recyclable solid acid catalyst is a major goal in green chemistry. Solid acids such as zeolites and sulfated zirconia have emerged as promising alternatives. rsc.org

Solid-Acid Catalysis: Zeolites, which are microporous aluminosilicates, can catalyze nitration reactions with high regioselectivity. For instance, zeolite β has been used with nitric acid and acetic anhydride (B1165640) for the nitration of toluene and its nitro-derivatives. google.com The confined spaces within the zeolite pores are believed to induce shape-selectivity, favoring the formation of the less bulky para-isomer. google.com Similarly, catalysts like sulfated zirconia have been shown to be effective for liquid-phase nitration, offering high activity and selectivity while avoiding the use of corrosive sulfuric acid. google.com

Metal-Catalyzed Approaches: While less common for direct C-H nitration, metal catalysis offers alternative routes to nitroaromatics. An efficient palladium-catalyzed method has been developed for the transformation of aryl chlorides, triflates, and nonaflates into nitroaromatics using weakly basic conditions. organic-chemistry.org This approach provides access to nitro compounds that may be difficult to synthesize via traditional electrophilic nitration protocols due to functional group incompatibility. organic-chemistry.org

Synthetic Pathways via Functional Group Interconversion on Polynitrobenzenes

The construction of the this compound framework can be achieved not only by direct nitration but also by modifying existing polynitrobenzene structures. These routes leverage the potent electron-withdrawing nature of nitro groups to facilitate further chemical transformations on the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr) is a primary mechanism for modifying highly electron-deficient aromatic rings. The reaction is viable when the benzene ring possesses strong electron-withdrawing groups, such as nitro groups, which can stabilize the negative charge of the intermediate complex. libretexts.org The process typically involves the attack of a nucleophile on the ring, forming a resonance-stabilized anionic σ-complex, often referred to as a Meisenheimer complex, followed by the departure of a leaving group. libretexts.orgacs.orgrsc.org

The presence of three nitro groups, as in 1,3,5-trinitrobenzene (B165232), strongly activates the ring for such nucleophilic attacks. libretexts.org A leaving group, commonly a halide, is typically required for the reaction to proceed; however, in some cases, even a hydride ion can be displaced in a process known as Vicarious Nucleophilic Substitution (VNS). libretexts.orgosti.gov For instance, the reaction of the 1,3,5-trinitrobenzene radical anion with the nucleophile N-methylformamide demonstrates a cathodically activated SNAr pathway. rsc.org A prominent industrial application of this chemistry is the synthesis of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) through the ammonolysis of suitable precursors. osti.govresearchgate.net

| Precursor | Nucleophile | Product | Reaction Type |

|---|---|---|---|

| 1,3,5-Trinitrobenzene Radical Anion | N-Methylformamide | N-methyl-2,4,6-trinitrobenzamide | Cathodically Activated SNAr rsc.org |

| Picramide (from Picric Acid) | 4-Amino-1,2,4-triazole/Hydroxylamine | 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB) | Vicarious Nucleophilic Substitution (VNS) osti.gov |

| 1,3,5-Tribromo-2,4,6-trinitrobenzene | Ammonia | 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB) | SNAr (Ammonolysis) osti.gov |

| 2-Chloro-1,3,5-trinitrobenzene | Hydroxide (OH⁻), Alkoxide (OR⁻) | 2,4,6-Trinitrophenol / 2,4,6-Trinitroanisole | SNAr libretexts.org |

An alternative strategy for synthesizing trinitrobenzene derivatives involves starting with a benzene ring that is already highly substituted with other functional groups and subsequently converting it into the desired polynitro compound. This approach can offer advantages in terms of regioselectivity and precursor availability.

A well-documented example is the synthesis of triamino-trinitrobenzene derivatives starting from 1,3,5-trihydroxybenzene (phloroglucinol). osti.govgoogle.com In this multi-step process, phloroglucinol (B13840) is first nitrated to yield trinitrophloroglucinol. The hydroxyl groups are then converted to methoxy (B1213986) groups, forming 1,3,5-trimethoxy-2,4,6-trinitrobenzene, which is subsequently subjected to ammonolysis to produce TATB. osti.gov This pathway highlights the conversion of hydroxyl groups on a precursor into the final amino groups on the trinitrobenzene core.

Another functional group interconversion is the decarboxylation of 2,4,6-trinitrobenzoic acid, which yields 1,3,5-trinitrobenzene upon heating in a suitable solvent. orgsyn.org For the specific synthesis of this compound, a direct precursor would be 2-ethyl-1,3-dinitrobenzene, which can undergo a final nitration step to introduce the third nitro group. chemsrc.com

| Precursor | Key Transformation Step(s) | Product | Reference |

|---|---|---|---|

| 1,3,5-Trihydroxybenzene (Phloroglucinol) | Nitration, Alkylation, Ammonolysis | 1,3,5-Triamino-2,4,6-trinitrobenzene | osti.govgoogle.com |

| 2,4,6-Trinitrobenzoic Acid | Decarboxylation | 1,3,5-Trinitrobenzene | orgsyn.org |

| Bibenzyl | Nitration | 2-[2-(2,4-Dinitrophenyl)ethyl]-1,3,5-trinitrobenzene | nih.gov |

| 2-Ethyl-1,3-dinitrobenzene | Nitration | This compound | chemsrc.com |

Reaction Kinetics and Thermodynamics of Nitration Processes

The introduction of nitro groups onto an aromatic ring, such as ethylbenzene, is a classic example of an electrophilic aromatic substitution reaction. The kinetics and thermodynamics of this process are fundamental to controlling the reaction and achieving the desired degree of nitration. The standard protocol for aromatic nitration utilizes a mixture of strong acids, such as concentrated nitric acid and sulfuric acid, to generate the highly reactive nitronium ion (NO₂⁺), which is the active electrophile. researchgate.net

The kinetics of aromatic nitration are complex and can depend heavily on the reaction conditions. The mechanism involves the formation of the nitronium ion, which can be the rate-limiting step under certain conditions, leading to zero-order kinetics with respect to the aromatic substrate. researchgate.net In other cases, where the nitronium ion is formed rapidly, the attack of the aromatic ring on the electrophile becomes rate-limiting, resulting in first-order kinetics. researchgate.net The reaction rate is significantly influenced by the acidity of the medium; increasing the acid concentration generally increases the rate of nitration. researchgate.netepfl.ch

The presence of an alkyl group, such as the ethyl group in ethylbenzene, is activating and directs the incoming nitro groups primarily to the ortho and para positions. The relative rates of nitration are substantially higher for activated rings compared to benzene. For example, toluene nitrates approximately 22 times faster than benzene under specific conditions, and a similar activating effect is expected for ethylbenzene. researchgate.net The nitration of ethylbenzene with nitric acid on a silica (B1680970) gel support has been shown to proceed smoothly at room temperature. researchgate.net Thermochemical data, such as the heat of formation, are available for this compound and are essential for assessing the thermodynamic feasibility and safety of the synthetic process. nist.gov

| Parameter | Influence on Reaction Rate | Details |

|---|---|---|

| Substrate Reactivity | Increases with activating groups | Relative rates (Benzene:Toluene) are approximately 1:22. Alkyl groups like ethyl activate the ring. researchgate.net |

| Acid Concentration | Increases with higher acidity | Higher concentration of H₂SO₄ promotes the formation of the nitronium ion (NO₂⁺). researchgate.net |

| Temperature | Increases with higher temperature | Follows Arrhenius behavior, but can impact selectivity and safety. |

| Reaction Order | Variable (Zero or First Order) | Depends on the rate-limiting step: formation of NO₂⁺ or its reaction with the aromatic substrate. researchgate.net |

Computational Chemistry and Theoretical Characterization

Quantum Chemical Investigations (DFT, Ab Initio Methods)

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules. These calculations solve approximations of the Schrödinger equation to determine electronic structure and related characteristics. For nitroaromatic compounds, DFT has been successfully used to explore structure, reactivity, and spectroscopic properties.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Gap)

The electronic character of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com

For the parent compound, 1,3,5-trinitrobenzene (B165232) (TNB), DFT calculations have been performed to analyze these frontier orbitals. scholarsresearchlibrary.com The strong electron-withdrawing nature of the three nitro groups significantly lowers the energy of the LUMO, making TNB a potent electron acceptor. The HOMO-LUMO gap in TNB is influenced by the surrounding medium; for instance, studies have shown that the LUMO of TNB is more affected than the HOMO by changes in solvent dielectric constant. scholarsresearchlibrary.com

The introduction of an ethyl group to the benzene (B151609) ring to form 2-ethyl-1,3,5-trinitrobenzene is expected to modify this electronic structure. The ethyl group is a weak electron-donating group, which would likely raise the energy of the HOMO. This would, in turn, decrease the HOMO-LUMO gap compared to TNB, suggesting a potential increase in chemical reactivity. A smaller gap facilitates electronic excitation from the ground state to an excited state. researchgate.net

Table 1: Comparison of Theoretical Electronic Properties

| Property | 1,3,5-Trinitrobenzene (TNB) | This compound |

|---|---|---|

| HOMO Energy | Calculated Value (Varies with method) | Expected to be slightly higher than TNB |

| LUMO Energy | Calculated Value (Varies with method) | Expected to be similar to TNB |

| HOMO-LUMO Gap (ΔE) | Calculated Value | Expected to be smaller than TNB |

| Chemical Hardness (η) | Proportional to ΔE | Expected to be lower than TNB |

| Electrophilicity (ω) | High | Expected to be high, potentially modified |

Note: Specific calculated values for this compound are not available in the cited literature and trends are based on theoretical principles.

Vibrational Frequency Analysis and Spectroscopic Prediction

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the normal modes of vibration, researchers can assign specific spectral peaks to the motions of atoms within the molecule, such as stretching, bending, and torsional modes. researchgate.netbozok.edu.tr DFT calculations have proven to be highly accurate in predicting vibrational frequencies, which typically require a scaling factor to be directly compared with experimental data. researchgate.net

For this compound, a theoretical vibrational analysis would predict characteristic frequencies for several key functional groups:

N-O Stretching: The nitro groups (NO₂) would exhibit strong symmetric and asymmetric stretching vibrations.

C-H Stretching: Vibrations would be present for both the aromatic ring C-H bonds and the aliphatic C-H bonds of the ethyl group.

C=C Stretching: Modes corresponding to the stretching of the benzene ring bonds.

C-N Stretching: Vibrations associated with the bond between the benzene ring and the nitro groups.

The presence of the ethyl group breaks the high D₃ₕ symmetry of TNB, which would lead to a more complex vibrational spectrum with more active IR and Raman bands.

Conformational Analysis and Energetic Minima

Unlike the rigid, planar structure of TNB, this compound possesses conformational flexibility due to the rotation of the ethyl group and the nitro groups. The nitro groups in substituted benzenes are often twisted out of the plane of the aromatic ring to relieve steric strain. nih.gov Conformational analysis aims to identify the most stable three-dimensional arrangement of the molecule (the global energetic minimum) and other stable conformers (local minima).

Theoretical calculations would explore the potential energy surface by systematically rotating the dihedral angles of the C-C bond in the ethyl group and the C-N bonds of the nitro groups. For each conformation, the energy is calculated to find the lowest energy states. It is expected that the most stable conformer of this compound would involve a significant twisting of the nitro groups adjacent to the bulky ethyl group to minimize steric hindrance. Studies on related nitroaromatic compounds show that nitro groups can be rotated out of the benzene plane by significant angles. nih.gov

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum mechanics describes the properties of individual molecules, molecular dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. mdpi.com By applying a force field—a set of parameters that define the potential energy of the system—MD simulations can predict bulk properties, such as crystal structure, density, and phase transitions, based on the underlying intermolecular interactions. dtic.milresearchgate.netnih.gov

Atomistic and Coarse-Grained Simulations of this compound

Atomistic simulations of this compound would model every atom in the system. Developing an accurate force field is crucial for meaningful results. dtic.mil Such a force field would need to correctly describe intramolecular parameters (bond lengths, angles, dihedrals) and, most importantly, intermolecular forces. For the parent compound TNB, non-empirical intermolecular force fields have been developed to predict crystal structures. ucl.ac.uk A similar approach could be taken for its ethyl derivative.

These simulations could predict how molecules of this compound pack in a crystal lattice. The loss of symmetry compared to TNB would likely result in a less efficient packing and a lower crystal density. MD simulations are also instrumental in studying the response of materials to external stimuli like pressure and temperature. researchgate.netnih.gov

Analysis of Intermolecular Forces (Van der Waals, Hydrogen Bonding, π-π Stacking)

The solid-state structure and properties of molecular crystals are governed by a balance of intermolecular forces.

Van der Waals Forces: These are the dominant attractive forces in many nonpolar organic molecules, arising from temporary fluctuations in electron density (dispersion forces). ucl.ac.uk For nitroaromatics, these forces play a significant role in crystal packing.

Hydrogen Bonding: While this compound lacks classic hydrogen bond donors (like O-H or N-H), weak C-H···O hydrogen bonds can form between the hydrogen atoms of the benzene ring or ethyl group and the oxygen atoms of nitro groups on neighboring molecules. nih.gov These interactions, though weak, can provide significant stabilization to the crystal structure.

π-π Stacking: As an aromatic system, this compound can engage in π-π stacking interactions. Due to the electron-deficient nature of the trinitro-substituted ring, it can favorably interact with other aromatic rings in various geometries (e.g., face-to-face or T-shaped). These interactions are crucial in the crystal engineering of many nitroaromatic compounds. researchgate.net

The presence of the ethyl group would sterically hinder certain packing arrangements that might be favorable for TNB, but it would also introduce more C-H donors for potential weak hydrogen bonds, leading to a complex interplay of forces that defines the final crystal structure.

Table 2: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

Crystal Structure Prediction (CSP)

The arrangement of molecules in a crystal lattice, or polymorphism, critically influences the properties of an energetic material. Crystal Structure Prediction (CSP) encompasses a range of computational techniques to identify the most stable crystalline forms of a compound.

Predicting the polymorphic forms of this compound would likely involve methodologies that have been successfully applied to related nitroaromatic compounds, such as 1,3,5-trinitrobenzene (TNB). A common approach is the use of non-empirical intermolecular force fields. These force fields can be developed by fitting them to dimer interaction energies calculated using methods like Symmetry-Adapted Perturbation Theory (SAPT). This allows for an accurate description of the intermolecular forces that govern crystal packing.

Another key aspect is the generation of a wide range of plausible crystal structures. This is often achieved through sophisticated search algorithms that explore the multidimensional energy landscape of the crystal. The conformational flexibility of the ethyl and nitro groups in this compound would need to be considered during this process, as it significantly impacts the possible packing arrangements.

Once a multitude of potential crystal structures is generated, their relative stabilities are assessed by calculating their lattice energies. This creates an energy landscape where the lowest energy structures represent the most likely observable polymorphs. For nitroaromatic compounds, it has been shown that non-empirical models can provide more reasonable relative lattice energies of different polymorphs compared to empirical force fields. The stability of predicted polymorphs of this compound would be evaluated based on their position on this energy landscape.

A crucial step in CSP is the validation of predicted structures against experimental data. This is typically done by comparing the calculated powder X-ray diffraction (PXRD) pattern of a predicted crystal structure with an experimentally obtained pattern. A close match between the two provides strong evidence for the correctness of the predicted structure.

As of the current literature, a publicly available, experimentally determined crystal structure for this compound has not been identified. In such cases, the crystal structure of a closely related compound, if available, can serve as a point of reference for validating the computational methodology. For instance, the experimentally determined crystal structure of a similar nitroaromatic compound could be used to benchmark the chosen force field and search algorithm before applying them to this compound.

Prediction of Energetic Properties and Performance Parameters

Theoretical calculations are invaluable for predicting the energetic properties and detonation performance of materials like this compound. These predictions are crucial for assessing its potential applications.

The heat of formation (ΔHf) and heat of combustion (ΔHc) are fundamental thermochemical properties that dictate the energy content of a compound. Experimental values for this compound have been reported.

| Property | Value (kJ/mol) | Method | Reference |

|---|---|---|---|

| Standard Enthalpy of Formation (Solid) | -123.8 | Combustion Calorimetry | Medard and Thomas, 1954 mdpi.com |

| Standard Enthalpy of Combustion (Solid) | -4080.7 | Combustion Calorimetry | Medard, 1954 mdpi.com |

Computational methods, such as quantum chemical calculations, can also be employed to predict these values. These calculations typically involve determining the optimized molecular geometry and vibrational frequencies to compute the total electronic energy. Isodesmic reactions, which involve a formal reaction where the number and types of bonds are conserved, are often used to improve the accuracy of the calculated heat of formation.

Theoretical models are widely used to predict the detonation performance of energetic materials, including detonation velocity (D) and detonation pressure (P). One of the most common approaches for C,H,N,O explosives is the use of the Kamlet-Jacobs (K-J) equations. nih.govsci-hub.sebibliotekanauki.pl These empirical equations relate the detonation parameters to the elemental composition, the heat of detonation, and the density of the explosive. The K-J equations require the calculation of the moles of gaseous detonation products and the average molecular weight of these gases. sci-hub.se

More advanced computational methods, such as thermodynamic codes, can also be used to predict detonation parameters. These codes use a database of thermochemical data for the expected detonation products and an equation of state to calculate the properties of the detonation products at the Chapman-Jouguet (C-J) point.

For a more fundamental understanding, quantum mechanical and classical force field mechanics can be utilized to investigate the chemical reactions occurring during detonation. mdpi.com Density Functional Theory (DFT) is a powerful tool for calculating the energies and properties of the molecules and transition states involved in the complex decomposition pathways. mdpi.com By simulating the decomposition of this compound at the molecular level, it is possible to gain insights into the reaction mechanisms that govern its detonation behavior.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

High-Resolution ¹H, ¹³C, and ¹⁵N NMR for Structural Confirmation

High-resolution NMR spectroscopy in solution provides detailed information about the chemical environment, connectivity, and number of different types of atoms in a molecule.

¹H NMR Spectroscopy: A predicted ¹H NMR spectrum of 2-Ethyl-1,3,5-trinitrobenzene would be expected to show distinct signals for the aromatic and ethyl group protons. The two aromatic protons would likely appear as a singlet in the downfield region (typically δ 8.5-9.5 ppm) due to the strong electron-withdrawing effect of the three nitro groups. The ethyl group would exhibit a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with their chemical shifts influenced by the adjacent aromatic ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on the carbon skeleton. Distinct signals would be expected for the two types of aromatic carbons (those bearing a nitro group, the one with the ethyl group, and those with a hydrogen atom) and the two carbons of the ethyl group. The aromatic carbons would resonate at lower field (typically δ 120-160 ppm), with the carbons attached to the nitro groups being the most deshielded.

¹⁵N NMR Spectroscopy: Given the presence of three nitro groups, ¹⁵N NMR would be a valuable tool. A single signal would be expected for the three equivalent nitro group nitrogens. The chemical shift of this signal would be in a region characteristic of nitroaromatic compounds.

Predicted ¹H and ¹³C NMR Data

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic-H | Data not available | Data not available |

| Methylene (-CH₂-) | Data not available | Data not available |

| Methyl (-CH₃) | Data not available | Data not available |

| Aromatic-C (C-NO₂) | - | Data not available |

| Aromatic-C (C-Ethyl) | - | Data not available |

Solid-State NMR for Probing Crystal Structure and Intermolecular Interactions

Solid-state NMR (ssNMR) provides insights into the structure and dynamics of molecules in their crystalline form. Unlike solution-state NMR, ssNMR spectra are influenced by anisotropic interactions, such as dipolar couplings and chemical shift anisotropy, which can provide information about molecular packing and intermolecular forces. Techniques like Magic Angle Spinning (MAS) are employed to average these anisotropic interactions and obtain higher resolution spectra. For this compound, ssNMR could reveal details about the orientation of the nitro groups and the ethyl group within the crystal lattice and probe for specific intermolecular contacts.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FTIR and Raman, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the nitro groups and the alkyl and aromatic moieties.

Nitro Group Vibrations: Strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro groups would be prominent, typically appearing in the regions of 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively.

Aromatic C-H and C=C Vibrations: Stretching vibrations for the aromatic C-H bonds would be observed around 3000-3100 cm⁻¹, while aromatic C=C stretching vibrations would appear in the 1400-1600 cm⁻¹ region.

Aliphatic C-H Vibrations: The ethyl group would give rise to C-H stretching vibrations in the 2850-3000 cm⁻¹ range.

Expected FTIR Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | Data not available |

| Nitro (NO₂) | Symmetric Stretch | Data not available |

| Aromatic C-H | Stretch | Data not available |

| Aromatic C=C | Stretch | Data not available |

Raman Spectroscopy for Molecular Vibrations and Phase Transitions

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. It is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds. The Raman spectrum of this compound would also show characteristic bands for the nitro and aromatic groups. The symmetric stretching of the nitro groups typically gives a strong Raman signal. Raman spectroscopy can also be used to study phase transitions in the solid state.

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise coordinates of each atom in the unit cell can be determined, providing detailed information on bond lengths, bond angles, and intermolecular interactions.

For this compound, a single-crystal XRD analysis would reveal its crystal system, space group, and unit cell dimensions. It would also provide precise measurements of the C-N and N-O bond lengths and the O-N-O bond angles of the nitro groups, as well as the geometry of the ethyl group and the planarity of the benzene (B151609) ring. Furthermore, the analysis would elucidate the packing of the molecules in the crystal, including any π-π stacking interactions between the aromatic rings and hydrogen bonding involving the ethyl group.

Hypothetical Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of its molecular structure. For a compound like this compound, this technique would yield exact bond lengths, bond angles, and torsion angles, revealing the conformation of the ethyl group relative to the trinitro-substituted benzene ring.

Although specific crystallographic data for this compound is not publicly documented, analysis of a related, more complex molecule, 2-[2-(2,4-Dinitrophenyl)ethyl]-1,3,5-trinitrobenzene, illustrates the type of data that would be obtained. nih.gov In that study, researchers were able to determine the crystal system, space group, and unit cell dimensions. nih.gov A similar analysis for this compound would produce a comprehensive crystallographic information file (CIF), detailing atomic coordinates and displacement parameters.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for this compound (based on typical values for related compounds) This table is illustrative and not based on experimental data for the target compound.

| Parameter | Hypothetical Value |

| Chemical formula | C₈H₇N₃O₆ |

| Formula weight | 241.16 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | ~14.1 |

| b (Å) | ~8.2 |

| c (Å) | ~15.4 |

| β (°) | ~114.8 |

| Volume (ų) | ~1618 |

| Z (molecules per unit cell) | 4 |

| Temperature (K) | 113 |

| Radiation type | Mo Kα (λ = 0.71073 Å) |

| R-factor | ~0.04 |

Powder X-ray Diffraction for Polymorphic Identification

Powder X-ray diffraction (PXRD) is a key analytical technique for identifying crystalline phases and analyzing polymorphism—the ability of a compound to exist in more than one crystal structure. Different polymorphs can exhibit distinct physical properties. While several polymorphs of the parent compound, 1,3,5-trinitrobenzene (B165232) (TNB), have been identified, often induced by additives, there is no specific information in the available literature regarding the existence of polymorphs for this compound. researchgate.netnih.gov

A PXRD analysis of this compound would involve exposing a powdered sample to X-rays and measuring the scattering intensity as a function of the scattering angle (2θ). The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique "fingerprint" for the crystalline solid. Should multiple polymorphs exist, each would produce a distinct diffraction pattern, allowing for their identification and characterization.

Crystal Packing Analysis and Intermolecular Contacts

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by various intermolecular interactions. These interactions are fundamental to understanding the physical properties of the material. For nitroaromatic compounds, crystal packing is often dictated by a combination of weak hydrogen bonds (such as C-H···O), π-π stacking interactions between aromatic rings, and other van der Waals forces. rsc.org

In the absence of a crystal structure for this compound, a detailed analysis is not possible. However, studies on similar molecules provide insight. For instance, in the crystal structure of 2-[2-(2,4-Dinitrophenyl)ethyl]-1,3,5-trinitrobenzene, weak intermolecular C-H···O hydrogen bonding is present, which plays a role in stabilizing the crystal structure. nih.gov The nitro groups are typically twisted out of the plane of the benzene ring. nih.gov An analysis of this compound would similarly focus on identifying the primary forces that direct its supramolecular assembly.

Mass Spectrometry and Chromatographic Techniques for Purity and Isomer Analysis

Mass spectrometry (MS) and chromatography are indispensable tools for verifying the identity, determining the purity, and separating isomers of organic compounds.

Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound (molar mass: 241.16 g/mol ), MS would confirm the molecular weight. nist.gov Fragmentation patterns observed in techniques like GC-MS (Gas Chromatography-Mass Spectrometry) could help elucidate the structure and distinguish it from isomers. Predicted m/z values for various adducts of the target molecule have been calculated, which can be used to interpret experimental mass spectra. uni.lu

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to separate components of a mixture, making them ideal for purity assessment and isomer analysis. researchgate.net Although specific methods for this compound are not detailed, established protocols for other nitroaromatics are readily adaptable. dtic.milenergetic-materials.org.cn A typical HPLC method would involve a reversed-phase column (like a C18) with a mobile phase such as a methanol/water or acetonitrile/water mixture, and a UV detector for quantification. energetic-materials.org.cn GC methods, often coupled with an electron capture detector (ECD) or a mass spectrometer, are also highly effective for analyzing nitroaromatic compounds due to their sensitivity to these electronegative molecules. epa.gov These methods would effectively separate this compound from starting materials, by-products, or other isomers like 1-ethyl-2,4,6-trinitrobenzene.

Thermal Decomposition Mechanisms and Reaction Kinetics

Investigation of Primary Decomposition Pathways

The initial steps in the thermal decomposition of nitroaromatic compounds are critical as they dictate the subsequent reaction cascade. For 2-ethyl-1,3,5-trinitrobenzene, these pathways primarily involve the scission of the nitro group and reactions involving the alkyl side chain.

The prevailing initial step in the thermal decomposition of many nitroaromatic explosives is the homolytic cleavage of the carbon-nitro (C-NO2) bond. This process results in the formation of a phenyl radical and nitrogen dioxide (NO2). The C-NO2 bond is typically the weakest in the molecule, making its scission the most probable initiation reaction under thermal stimulus.

Under shock initiation conditions, C-NO2 bond homolysis is the predominant mechanism. However, under conditions of impact initiation, a mixture of C-NO2 homolysis and reactions involving the non-energetic substituents on the ring occurs.

The ethyl side chain in this compound plays a significant role in the decomposition process. At lower temperatures, reactions involving the alkyl substituent can be kinetically favorable. For analogous compounds like 2,4,6-trinitrotoluene (B92697) (TNT), the methyl group is involved in an intramolecular hydrogen transfer to an ortho nitro group, leading to the formation of an aci-nitro intermediate, which then rearranges and eliminates water. A similar mechanism can be postulated for this compound, where a hydrogen atom from the ethyl group is transferred to an adjacent nitro group.

Kinetic Studies of Thermal Degradation

The study of reaction kinetics provides quantitative insights into the rates and mechanisms of thermal decomposition. Both isothermal and non-isothermal methods are employed to determine key kinetic parameters.

Kinetic analysis of the thermal decomposition of energetic materials like this compound can be performed using isothermal (constant temperature) or non-isothermal (programmed heating rate) techniques.

Isothermal models involve holding the sample at a constant temperature and monitoring the extent of decomposition over time. The data can be fitted to various solid-state reaction models (e.g., Avrami-Erofeev, Prout-Tompkins) to elucidate the reaction mechanism.

Non-isothermal models , such as those developed by Kissinger, Flynn-Wall-Ozawa (FWO), and Kissinger-Akahira-Sunose (KAS), are widely used. These methods utilize data from techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) at multiple heating rates to determine kinetic parameters without assuming a specific reaction model.

For complex decomposition processes, isoconversional methods are particularly useful as they can reveal the dependence of the activation energy on the extent of conversion, indicating a multi-step reaction mechanism.

The Arrhenius equation, k = A exp(-Ea/RT), describes the temperature dependence of the reaction rate constant (k), where A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature. These parameters are crucial for assessing thermal stability.

Arrhenius Parameters for the Thermal Decomposition of 2,4,6-Trinitroethylbenzene (Analogous Compound)

| Method | Apparent Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s-1) | Reference |

|---|---|---|---|

| Time-to-Exotherm | 150 - 200 | 1013 - 1018 | [Hypothetical Data] |

Intermediate Products and Gaseous Evolution Analysis

The identification of intermediate and final products is essential for constructing a complete decomposition mechanism. Techniques such as T-Jump/Fourier Transform Infrared (FTIR) spectroscopy and mass spectrometry are used to analyze the evolved gases during thermal decomposition.

For 2,4,6-trinitroethylbenzene, T-Jump/FTIR data reveals the formation of several gaseous species at elevated temperatures. The primary gaseous products observed in the decomposition of nitroaromatic compounds typically include nitrogen oxides (NOx), carbon oxides (CO, CO2), water (H2O), nitrogen (N2), and various organic fragments. The presence of the ethyl group would also lead to the formation of smaller hydrocarbons.

The following table summarizes the likely gaseous products from the thermal decomposition of this compound, based on data from analogous compounds.

Major Gaseous Products in the Thermal Decomposition of Alkyl-Substituted Trinitrobenzenes

| Gaseous Product | Chemical Formula | Likely Origin |

|---|---|---|

| Nitrogen Dioxide | NO2 | C-NO2 bond scission |

| Nitric Oxide | NO | Secondary reactions of NO2 |

| Carbon Dioxide | CO2 | Oxidation of the aromatic ring and ethyl group |

| Carbon Monoxide | CO | Incomplete oxidation |

| Water | H2O | Reaction of the ethyl group and intramolecular hydrogen transfer |

| Nitrogen | N2 | Reduction of nitrogen oxides |

The solid residue remaining after decomposition is typically a complex, carbonaceous material. The analysis of this residue can provide further clues about the reaction pathways, including polymerization and condensation reactions that occur in the solid phase.

Influence of Environmental Factors on Thermal Stability (e.g., Pressure effects on decomposition kinetics)

The thermal stability and decomposition kinetics of energetic materials such as this compound are significantly influenced by environmental factors, with pressure being a critical parameter. The effect of pressure on the decomposition of this compound is a key area of research for understanding its behavior under various conditions, from storage to detonation.

Detailed Research Findings

Research into the thermal decomposition of nitroaromatic explosives has provided insights into how pressure affects the reaction mechanisms and kinetics. For many of these compounds, an increase in pressure can alter the decomposition pathways and the rate at which they break down.

A key study in the field of nitroaromatic explosive decomposition utilized T-Jump/Fourier Transform Infrared (FTIR) spectroscopy to investigate the thermal decomposition of 2,4,6-Trinitroethylbenzene, a synonym for this compound. This experimental work provides a specific data point for the decomposition of this compound under elevated pressure and temperature. The experiment was conducted at a temperature of 484°C and a pressure of 20 atmospheres in an argon environment dtic.mil.

In the broader context of energetic materials, increased pressure generally leads to higher decomposition rates. This is often attributed to the fact that higher pressure can accelerate bimolecular reactions and inhibit dissociation reactions that lead to an increase in the number of moles of gas. However, the specific effect of pressure on the decomposition of a particular compound depends on the dominant reaction pathways.

The data from the T-Jump/FTIR study on 2,4,6-Trinitroethylbenzene indicates that at 20 atmospheres, the decomposition proceeds at a measurable rate at 484°C dtic.mil. To fully characterize the influence of pressure on the thermal stability of this compound, further research would be needed to determine the Arrhenius parameters (activation energy and pre-exponential factor) at various pressures. This would allow for the development of a kinetic model that can predict the compound's stability under a range of environmental conditions.

Data Tables

The following table summarizes the experimental conditions from the T-Jump/FTIR study on 2,4,6-Trinitroethylbenzene.

| Compound | Temperature (°C) | Pressure (atm) | Environment | Method |

| 2,4,6-Trinitroethylbenzene | 484 | 20 | Argon | T-Jump/FTIR |

Data from a study on the kinetics and mechanisms of thermal decomposition of nitroaromatic explosives dtic.mil.

This table provides a snapshot of the conditions under which the thermal decomposition of this compound has been studied. The lack of more extensive public data highlights an area for future research to fully elucidate the pressure-dependent thermal decomposition mechanisms and kinetics of this compound.

Crystal Engineering and Solid State Behavior

Polymorphism and Pseudopolymorphism of 2-Ethyl-1,3,5-trinitrobenzene

Polymorphism, the ability of a compound to exist in two or more distinct crystal structures, is a critical phenomenon in energetic materials, as different polymorphs can have significantly different densities, thermal stabilities, and sensitivities. While specific polymorphic forms of this compound are not extensively detailed in publicly available literature, the behavior of its parent compound, 1,3,5-trinitrobenzene (B165232) (TNB), offers significant insight.

TNB is known to exhibit polymorphism, with at least three forms identified. researchgate.netucl.ac.uk The formation of these different crystalline phases can be influenced by crystallization conditions and the presence of additives. researchgate.netias.ac.in For instance, certain additives can act as templates or inhibitors, promoting the growth of a desired polymorph over others. researchgate.net Given this precedent, it is highly probable that this compound also exhibits polymorphism. The presence of the flexible ethyl group could potentially lead to a more complex polymorphic landscape compared to the highly symmetric TNB.

Pseudopolymorphism, which involves the incorporation of solvent molecules into the crystal lattice to form solvates, is also a possibility that must be considered during the development and handling of such materials.

Strategies for Modulating Crystal Packing and Energetic Properties

The arrangement of molecules within a crystal, or crystal packing, dictates the material's bulk properties. In energetic materials, dense packing is often sought to maximize detonation performance. Crystal engineering strategies aim to guide the self-assembly of molecules into specific arrangements by leveraging various non-covalent interactions.

Role of Intermolecular Interactions (e.g., π-π stacking, hydrogen bonding) in Crystal Stability and Packing

The crystal structure of this compound is stabilized by a combination of weak non-covalent interactions, which collectively determine the packing efficiency and stability of the crystal lattice. bohrium.com

π-π Stacking: The benzene (B151609) ring in this compound is electron-deficient due to the strong electron-withdrawing nature of the three nitro groups. This facilitates π-π stacking interactions between the aromatic rings of adjacent molecules. researchgate.netrsc.org In many nitroaromatic compounds, these interactions result in slipped-parallel or face-to-face stacking motifs, which are crucial for building the crystal structure. nih.gov The presence of the ethyl group likely introduces steric constraints that influence the specific geometry of this stacking, potentially creating unique layered structures.

| Interaction Type | Description | Typical Role in Nitroaromatic Crystals |

|---|---|---|

| π-π Stacking | Attractive, non-covalent interaction between aromatic rings. | Dominant interaction that often leads to the formation of columns or layers, significantly influencing crystal density. |

| C-H···O Hydrogen Bonding | Weak electrostatic interaction between a carbon-bound hydrogen and an oxygen atom. | Acts as a secondary, directional force that links molecules, reinforcing the packing arrangement dictated by stronger forces. nih.gov |

| van der Waals Forces | Weak, non-specific attractive forces between molecules. | Contribute to the overall lattice energy and packing efficiency. rsc.org |

Co-crystallization and Energetic Co-crystals

Co-crystallization is a powerful technique in crystal engineering used to create new solid forms with tailored properties. bibliotekanauki.pl An energetic co-crystal (ECC) consists of at least one energetic component and one or more other molecules (co-formers) arranged in a single crystal lattice. acs.orgnih.gov This approach can modify properties such as melting point, density, and impact sensitivity without altering the chemical nature of the energetic molecule itself. acs.orgresearchgate.net

While specific co-crystals of this compound are not prominently reported, numerous studies on related nitroaromatics like TNT and TNB demonstrate the viability of this strategy. nih.govacs.org For example, co-crystals of TNT have been formed with various co-formers, leading to materials with reduced sensitivity. bibliotekanauki.plicm.edu.pl The formation of these co-crystals is driven by the same intermolecular interactions that govern single-component crystals, such as hydrogen bonding and π-π stacking between the different components. nih.gov this compound, with its electron-deficient aromatic system, would be a suitable candidate for forming co-crystals with electron-rich co-formers.

Influence of Crystal Structure on Bulk Properties

The macroscopic properties of a molecular crystal are a direct consequence of the underlying arrangement of molecules and the anisotropy of the intermolecular forces holding them together.

Anisotropy in Mechanical and Thermal Response

Anisotropy refers to the directional dependence of a material's properties. youtube.com In molecular crystals, the arrangement of molecules is rarely uniform in all directions. This leads to significant anisotropy in mechanical and thermal properties. For instance, a crystal may be more easily compressed along one axis than another, depending on the type and strength of the intermolecular interactions in that direction. dtic.mil

In layered structures, which are common for planar aromatic molecules, the interactions within a layer (e.g., hydrogen bonding, π-π stacking) are typically much stronger than the forces between layers (e.g., van der Waals forces). This leads to pronounced anisotropy. Studies on TATB, which has a distinct layered structure stabilized by extensive hydrogen bonding, show that its shock sensitivity is highly dependent on the crystal orientation relative to the shockwave. rsc.org It is much less sensitive to shock perpendicular to the molecular layers than parallel to them. rsc.org Similarly, the crystal structure of this compound would be expected to exhibit anisotropic responses to mechanical stress and thermal expansion.

Predictive Crystallography in Energetic Materials Design

Predictive crystallography, or crystal structure prediction (CSP), has emerged as a powerful computational tool in materials science. llnl.govsoton.ac.uk CSP methods aim to predict the most stable crystal structures (polymorphs) of a molecule based solely on its chemical diagram. rsc.orgacs.org The process typically involves:

Generating a multitude of plausible crystal packings using specialized algorithms.

Calculating the lattice energy of each generated structure using computational chemistry methods, ranging from empirical force fields to high-level quantum mechanical calculations (like Density Functional Theory, DFT). ucl.ac.uksemanticscholar.org

Ranking the structures by their calculated stability to create a crystal energy landscape.

The most stable predicted structures are considered candidates for experimentally observable polymorphs. acs.org For energetic materials, CSP is particularly valuable as it can predict key properties like crystal density—a critical factor for performance—before a compound is ever synthesized, thereby guiding experimental efforts toward the most promising candidates. soton.ac.ukrsc.org This ab initio approach minimizes the hazards associated with synthesizing and testing novel energetic compounds. llnl.gov Such computational workflows are directly applicable to this compound to explore its potential polymorphic forms and their energetic properties.

Structure Performance Relationships in Trinitrobenzene Systems

Molecular Design Principles for Modulating Energetic Performance

The design of new energetic materials based on the 1,3,5-trinitrobenzene (B165232) framework is guided by several key molecular design principles aimed at optimizing their performance and stability. A primary strategy involves targeting compounds with high nitrogen content and high heats of formation, as these factors correlate with increased energetic output. The introduction of explosophoric groups, such as additional nitro groups, can significantly enhance detonation performance.

Another crucial aspect is the pursuit of high density, which is a key determinant of detonation velocity and pressure. The arrangement of functional groups on the benzene (B151609) ring influences crystal packing and, consequently, the material's density. Furthermore, the incorporation of features that promote intermolecular and intramolecular interactions, like hydrogen bonding, can enhance the stability of the compound and reduce its sensitivity to external stimuli such as impact and friction. The alternation of electron-donating and electron-withdrawing groups on the aromatic ring is a known strategy to increase stability.

Computational modeling and theoretical predictions play a significant role in the modern design of energetic materials. Methods like Density Functional Theory (DFT) are used to predict properties such as heats of formation, density, and detonation performance before synthesis is undertaken, allowing for the rational design of new trinitrobenzene derivatives with desired characteristics.

Impact of Ethyl Group Substitution on Detonation Characteristics

The introduction of an ethyl group at the 2-position of the 1,3,5-trinitrobenzene ring has a notable influence on its detonation characteristics. To quantify this impact, the detonation velocity (D) and detonation pressure (P) of 2-Ethyl-1,3,5-trinitrobenzene can be estimated using the Kamlet-Jacobs equations, which are empirically derived relationships widely used for C,H,N,O explosives.

Based on these parameters, the calculated detonation performance of this compound is presented in the table below. The presence of the ethyl group, an alkyl substituent, generally has a multifaceted effect. It increases the molecular weight and can influence the crystal packing, thereby affecting the density. From a chemical perspective, the ethyl group is less energetic than a nitro group and has a negative impact on the oxygen balance of the molecule. A poor oxygen balance can lead to the formation of less stable and lower-energy detonation products.

| Parameter | Value |

|---|---|

| Molecular Formula | C8H7N3O6 |

| Molecular Weight (g/mol) | 241.16 |

| Assumed Density (g/cm³) | 1.528 |

| Estimated Detonation Velocity (m/s) | ~6,500 - 7,000 |

| Estimated Detonation Pressure (GPa) | ~18 - 22 |

Note: The detonation velocity and pressure are estimations based on the Kamlet-Jacobs equations and may vary depending on the actual experimental values of density and heat of formation.

Comparison with Other Trinitrobenzene Derivatives (e.g., TNT, TNB, TATB)

A comparative analysis of this compound with other well-known trinitrobenzene derivatives such as 2,4,6-trinitrotoluene (B92697) (TNT), 1,3,5-trinitrobenzene (TNB), and 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) highlights the structure-performance relationships within this class of energetic materials.

| Compound | Abbreviation | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Detonation Velocity (m/s) |

|---|---|---|---|---|---|

| This compound | - | C8H7N3O6 | 241.16 | ~1.53 | ~6,500 - 7,000 (est.) |

| 2,4,6-Trinitrotoluene | TNT | C7H5N3O6 | 227.13 | 1.65 | 6,900 |

| 1,3,5-Trinitrobenzene | TNB | C6H3N3O6 | 213.11 | 1.76 | 7,450 |

| 1,3,5-Triamino-2,4,6-trinitrobenzene | TATB | C6H6N6O6 | 258.15 | 1.93 | 7,350 |

From the data, it is evident that TNB, lacking an alkyl or amino substituent, exhibits a high detonation velocity, benefiting from its high density. The introduction of a methyl group in TNT leads to a slight decrease in performance compared to TNB. The estimated performance of this compound suggests a further reduction in detonation velocity, which can be attributed to its lower density and less favorable oxygen balance due to the larger, non-energetic ethyl group.

In contrast, TATB, with three amino groups, has a high detonation velocity, which is a result of its significantly higher density and the stabilizing effect of intramolecular hydrogen bonds between the amino and nitro groups. This makes TATB a very insensitive high explosive. The comparison underscores that while simple alkyl substitution on the trinitrobenzene ring may not be conducive to enhancing energetic performance, the introduction of groups that increase density and stability, such as amino groups, can lead to materials with desirable properties.

Future Directions in the Design of Novel Energetic Trinitrobenzene Analogues

The future of energetic materials based on the trinitrobenzene framework is geared towards the development of compounds that offer a superior balance of performance, insensitivity, and thermal stability. One promising avenue of research is the synthesis of TATB-inspired materials, where the strategic placement of amino and other functional groups can lead to extensive hydrogen bonding networks, thereby increasing stability and density.

The exploration of nitrogen-rich heterocyclic substituents on the trinitrobenzene ring is another area of active research. These heterocyclic moieties can significantly increase the nitrogen content and heat of formation, leading to enhanced energetic performance. Additionally, the synthesis of novel trinitrobenzene derivatives through more environmentally friendly or "green" methods is gaining importance. This includes the use of less hazardous reagents and solvent systems to minimize the environmental impact of production.

Computational chemistry will continue to be a vital tool in this field, enabling the in-silico design and screening of a vast number of potential trinitrobenzene analogues. By predicting their energetic properties and stability before attempting synthesis, researchers can focus their efforts on the most promising candidates, accelerating the discovery of next-generation energetic materials. The overarching goal is to move beyond simple alkyl substitutions and explore more complex molecular architectures that can deliver significant improvements in both safety and performance.

Q & A

Basic: What are the optimized synthetic routes for 2-ethyl-1,3,5-trinitrobenzene, and how do reaction conditions influence nitro group positioning?

Answer:

The synthesis of nitroaromatic compounds like this compound typically involves sequential nitration of an ethylbenzene precursor. Key factors include:

- Nitration sequence : Nitro groups are introduced stepwise due to the deactivating effect of each nitro group on the aromatic ring. Mixed acid (HNO₃/H₂SO₄) systems are standard, with temperature control (<50°C) to prevent over-nitration or decomposition .

- Substituent effects : The ethyl group acts as a weak electron-donating group, directing nitration to meta/para positions. However, steric hindrance from the ethyl group and existing nitro groups favors 1,3,5-trinitro substitution patterns .

- Validation : Intermediate products should be characterized via HPLC or GC-MS to confirm regioselectivity .

Basic: How is the molecular structure of this compound validated experimentally?

Answer:

Structural validation requires a combination of spectroscopic and crystallographic methods:

- FT-IR : Identifies nitro group vibrations (asymmetric NO₂ stretching ~1530 cm⁻¹, symmetric ~1350 cm⁻¹) and C-H bending modes of the ethyl group .

- NMR : ¹³C NMR distinguishes between equivalent nitro groups (single peak for C-1,3,5) and the ethyl substituent (quartet for CH₂) .

- XRD : Resolves bond angles and confirms planar geometry of the aromatic ring, critical for understanding explosive sensitivity .

Advanced: What challenges exist in analyzing thermal decomposition pathways of this compound, and how can conflicting kinetic data be resolved?

Answer:

Thermal decomposition studies often face contradictions due to:

- Method-dependent artifacts : Techniques like TGA (mass loss) vs. DSC (enthalpy changes) may yield divergent activation energies. For example, TGA under nitrogen may prioritize volatilization, while DSC detects exothermic decomposition .

- Atmospheric effects : Oxygen presence can accelerate radical-mediated decomposition, skewing kinetic models. Controlled inert-atmosphere experiments are critical .

- Resolution strategy : Combine hyphenated techniques (e.g., TG-MS) to correlate mass loss with gaseous products (NO₂, CO) and apply multivariate kinetic analysis (e.g., Friedman method) .

Advanced: How do electronic effects of the ethyl and nitro substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

Answer:

The reactivity is governed by:

- Electron withdrawal : Nitro groups deactivate the ring, making NAS challenging unless strongly electron-deficient positions are targeted. The ethyl group provides minor steric shielding but negligible electronic activation .

- Computational modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) can map electrostatic potential surfaces, identifying electron-deficient regions susceptible to attack .

- Experimental validation : Use isotopic labeling (e.g., ¹⁵NO₂) to track substitution sites in reactions with amines or hydrides .

Basic: What spectroscopic techniques are most effective for quantifying trace impurities in this compound?

Answer:

- HPLC-UV/Vis : Detects nitroaromatic byproducts (e.g., mono- or di-nitrated derivatives) with a C18 column and acetonitrile/water mobile phase .

- GC-MS : Ideal for volatile impurities (e.g., residual ethylbenzene) using a DB-5MS column and electron ionization .

- Limitations : Nitro compounds often exhibit poor ionization in ESI-MS; alternative methods like APCI-MS are recommended .

Advanced: How can researchers resolve contradictions in reported detonation velocities for this compound derivatives?

Answer:

Discrepancies arise from:

- Crystallinity differences : Detonation velocity correlates with crystal density. Use XRD to confirm polymorphic purity and compare data only within identical crystalline phases .

- Testing protocols : Standardize methods (e.g., copper cylinder test vs. optical streak camera) and report environmental conditions (temperature, humidity) .

- Computational calibration : Employ Cheetah or EXPLO5 software to model detonation parameters, validated against experimental crystal densities .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Explosivity mitigation : Use <100 mg quantities in synthesis, and avoid grinding or impact-prone handling .

- Toxicology : Monitor airborne nitro compound levels via GC-MS (detection limit ~0.1 ppm) and enforce PPE (nitrile gloves, fume hoods) .

- Waste disposal : Neutralize nitro waste with alkaline hydrolysis (NaOH/ethanol) to reduce mutagenic potential .

Advanced: What computational methods are used to predict the environmental persistence of this compound?

Answer:

- QSPR models : Predict biodegradation half-lives using descriptors like logP (hydrophobicity) and nitro group count. Calibrate against EPA’s EPI Suite .

- Abiotic degradation : Simulate photolysis pathways via TD-DFT to identify vulnerable bonds (e.g., C-NO₂ cleavage under UV) .

- Validation : Compare predictions with microcosm studies tracking NO₃⁻ release in soil/water systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.